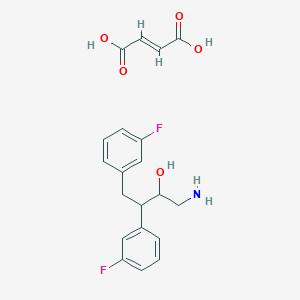![molecular formula C10H17ClO B14449062 2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane CAS No. 76026-56-7](/img/structure/B14449062.png)
2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[410]heptane is a bicyclic compound with a unique structure that includes a chlorine atom and an oxygen bridge This compound is part of the 7-oxabicyclo[41
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction process. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality and quantity of the compound. The process may also involve the use of automated systems to monitor and control the reaction parameters.
化学反応の分析
Types of Reactions
2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce other functional groups present in the compound.
Substitution: This reaction can replace the chlorine atom or other substituents with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield dechlorinated products, and substitution may yield various functionalized derivatives.
科学的研究の応用
2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activity and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are being studied for potential therapeutic applications.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane include other members of the 7-oxabicyclo[4.1.0]heptane family, such as:
7-Oxabicyclo[2.2.1]heptane: Known for its use in drug discovery and synthesis of bioactive compounds.
2-Methylidene-7-oxanorbornane: Used in radical-induced alkene polymerizations.
Uniqueness
The uniqueness of this compound lies in its specific substituents, such as the chlorine atom and the methyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
76026-56-7 |
|---|---|
分子式 |
C10H17ClO |
分子量 |
188.69 g/mol |
IUPAC名 |
2-(2-chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H17ClO/c1-6-4-5-7(10(2,3)11)9-8(6)12-9/h6-9H,4-5H2,1-3H3 |
InChIキー |
MCJNVGKDSQCXKX-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C2C1O2)C(C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



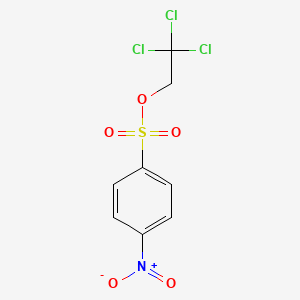
![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
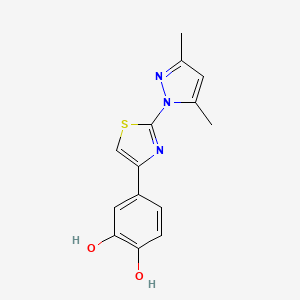
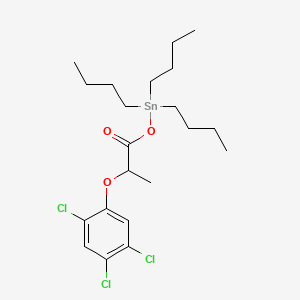
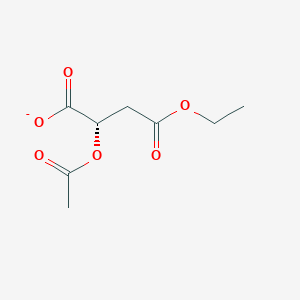
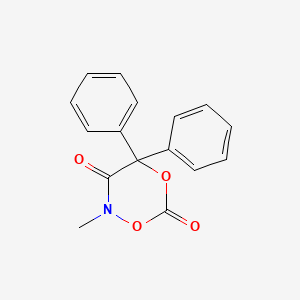
![2-Nitro-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B14449015.png)
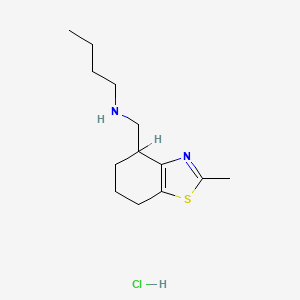



![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt](/img/structure/B14449042.png)
